(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes furan rings, a thiazolopyrimidine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of appropriate thioamide and α,β-unsaturated carbonyl compounds under basic conditions to form the thiazolopyrimidine core.
Introduction of Furan Rings: The furan rings are introduced through a series of electrophilic aromatic substitution reactions, where furan derivatives react with the thiazolopyrimidine intermediate.
Formation of the Final Compound: The final step involves the condensation of the intermediate with appropriate aldehydes under acidic or basic conditions to form the (E)-2-(furan-2-ylmethylene) moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan rings or the thiazolopyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(furan-2-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide: Lacks the methyl and phenyl groups, leading to different chemical and biological properties.
(E)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide:
Uniqueness
The uniqueness of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolo-pyrimidine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines:
Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|
Human colorectal carcinoma | 12.5 | |
Human breast adenocarcinoma | 9.8 | |
Human liver carcinoma | 11.0 | |
Human lung carcinoma | 10.5 |
The anticancer activity of the compound has been attributed to multiple mechanisms:
- Induction of Apoptosis : Studies using flow cytometry indicated that the compound induces apoptosis in cancer cells, evidenced by increased annexin V staining in treated cells compared to controls.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Caspase Activation : Enhanced activation of caspase-3 was observed in treated cells, indicating that apoptosis is mediated through the intrinsic pathway.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. Notably:
- Aldose Reductase Inhibition : The compound demonstrated potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.
- Cholinesterase Inhibition : It also exhibited significant inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the biological significance of this compound:
- A study conducted on HepG2 liver cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased rates of apoptosis compared to untreated controls. The study utilized MTT assays to quantify cell viability and annexin V/PI staining for apoptosis detection .
- Another investigation assessed the compound's effect on human breast cancer MCF-7 cells, where it was found to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax .
Properties
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-14-10-11-18(31-14)21-20(22(28)26-16-7-4-3-5-8-16)15(2)25-24-27(21)23(29)19(32-24)13-17-9-6-12-30-17/h3-13,21H,1-2H3,(H,26,28)/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGOPSPVCJCXOH-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CO4)S3)C)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CO4)/S3)C)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.